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molecular formula C17H13NO4S B352202 3-(Naphthalene-2-sulfonamido)benzoic acid CAS No. 186032-64-4

3-(Naphthalene-2-sulfonamido)benzoic acid

Cat. No. B352202
M. Wt: 327.4g/mol
InChI Key: KKLUFCAOPPZISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05741819

Procedure details

A solution of 10.8 g (31.7 mmol) of methyl 3-((2-naphthalenyl)sulfonyl)aminobenzoate (12) as prepared in Example 2 in 100 mL of 1N NaOH was stirred at 50° C. for 20 min. The reaction mixture was quenched with excess 2N HCl, diluted with tetrahydrofuran to dissolve the suspension. Ether was added to induce phase separation. The organic extract was dried (MgSO4) and the solvent removed in vacuo. Trituration from ether/tetrahydrofuran/hexane gave 10.0 g of the title compound: 1H-NMR (200 MHz, DMSO-d6) δ 8.45 (s, 1H), 8.13 (t, 2H), 7.99 (d, 1H), 7.54-781 (m, 5H), and 7.77-7.43 ppm (m, 2H). Mass spectrum (MALDI-TOF) calcd. for C17H13NO4S: 328.1 (M+H) and 350.0 (M+Na). Found: 328.7 (M+H), 349.8 (M+Na).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([NH:14][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([O:20]C)=[O:19])(=[O:13])=[O:12]>[OH-].[Na+]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11]([NH:14][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([OH:20])=[O:19])(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with excess 2N HCl
ADDITION
Type
ADDITION
Details
diluted with tetrahydrofuran
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the suspension
ADDITION
Type
ADDITION
Details
Ether was added
CUSTOM
Type
CUSTOM
Details
phase separation
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)NC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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